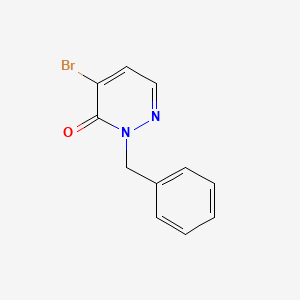

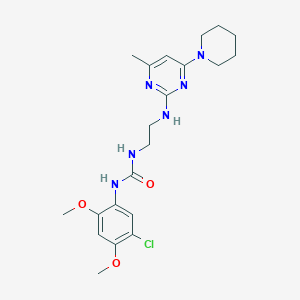

2-Benzyl-4-bromopyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

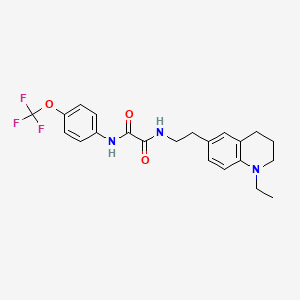

2-Benzyl-4-bromopyridazin-3(2H)-one, also known as BBP, is a synthetic compound that has been studied for its various applications in the medical and scientific fields. BPP is a heterocyclic compound that is composed of a pyridazinone core with a benzyl group and bromine atom attached to it. It has been studied for its potential use in drug development, as well as its ability to act as a catalyst for organic reactions.

科学的研究の応用

Synthesis and Chemical Transformations

Selective Bromine-Magnesium Exchange

The selective bromine-magnesium exchange on derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one, like 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, has been achieved using MesMgBr as a reagent. This process facilitates the synthesis of various unknown pyridazin-3(2H)-one derivatives (Verhelst et al., 2011).

Functionalization via Halogen-Magnesium Exchange

Research on halogen-magnesium exchange reactions followed by quenching with electrophiles has been performed to functionalize the pyridazin-3(2H)-one core. This approach provides a method to synthesize diverse derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one (Ryabtsova et al., 2009).

Nucleophilic Substitution of Hydrogen (SNH)

Utilizing the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents followed by quenching with electrophiles led to the discovery of cine substitution and production of 4,5-disubstituted pyridazin-3(2H)-ones (Verhelst et al., 2011).

Biological and Pharmaceutical Research

- Bioactivity and Ecological Role Exploration: The bioactivity and ecological role of compounds related to 2-Benzyl-4-bromopyridazin-3(2H)-one, such as 1,4-benzoxazinones, have been extensively researched. These compounds are known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also considered as leads for natural herbicide models (Macias et al., 2009).

Chemical Synthesis Techniques

Alpha-Pyridylation

The alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, involving bromopyridine, is a process that can be associated with the synthesis of compounds like 2-Benzyl-4-bromopyridazin-3(2H)-one (Clayden & Hennecke, 2008).

Synthesis in Ionic Liquid Medium

Synthesizing derivatives of benzoxazines (related to 2-Benzyl-4-bromopyridazin-3(2H)-one) in an ionic liquid medium demonstrates an efficient and environmentally benign method (Sharifi et al., 2014).

Molecular Structure and Characterization

Molecular Structure Studies

Detailed investigations into the molecular structure of compounds similar to 2-Benzyl-4-bromopyridazin-3(2H)-one have been conducted, providing insights into their chemical properties and potential applications (Hwang et al., 2006).

Eco-Friendly Synthesis Methods

The eco-friendly synthesis of benzo[d]thiazoles and benzo[d]oxazoles using 2-acylpyridazin-3(2H)-ones highlights a green approach to synthesizing complex molecules related to 2-Benzyl-4-bromopyridazin-3(2H)-one (Sung et al., 2013).

特性

IUPAC Name |

2-benzyl-4-bromopyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLIJYUZXBNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromopyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)